Bis(dichlorofluoromethyl) disulfide

CAS No.: 675-63-8

Cat. No.: VC11669045

Molecular Formula: C2Cl4F2S2

Molecular Weight: 268.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 675-63-8 |

|---|---|

| Molecular Formula | C2Cl4F2S2 |

| Molecular Weight | 268.0 g/mol |

| IUPAC Name | dichloro-[[dichloro(fluoro)methyl]disulfanyl]-fluoromethane |

| Standard InChI | InChI=1S/C2Cl4F2S2/c3-1(4,7)9-10-2(5,6)8 |

| Standard InChI Key | JBHVLHOHYVLEFA-UHFFFAOYSA-N |

| SMILES | C(F)(SSC(F)(Cl)Cl)(Cl)Cl |

| Canonical SMILES | C(F)(SSC(F)(Cl)Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Properties

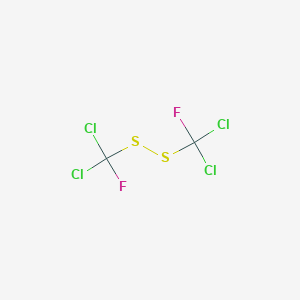

Bis(dichlorofluoromethyl) disulfide belongs to the class of symmetrical disulfides, featuring two dichlorofluoromethyl groups () linked by a disulfide bond (). Its IUPAC name, dichloro-[[dichloro(fluoro)methyl]disulfanyl]-fluoromethane, reflects this structure. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 268.0 g/mol |

| Molecular Formula | |

| CAS Registry Number | 675-63-8 |

| SMILES Notation | |

| InChI Key | JBHVLHOHYVLEFA-UHFFFAOYSA-N |

The compound’s tetrahedral geometry around sulfur atoms and the electron-withdrawing effects of chlorine and fluorine substituents contribute to its stability under standard conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Symmetrical disulfides like bis(dichlorofluoromethyl) disulfide are typically synthesized via oxidative coupling of thiols or halide displacement reactions. One validated method involves:

-

Reactant: Dichlorofluoromethanethiol ().

-

Oxidizing Agent: Hydrogen peroxide () or iodine ().

-

Conditions: Room temperature, inert atmosphere.

The reaction proceeds as:

Yields exceeding 75% are achievable with rigorous control of stoichiometry and exclusion of moisture.

Industrial Manufacturing

Large-scale production employs catalytic methods to enhance efficiency:

-

Catalysts: Transition metal complexes (e.g., Cu, Fe) facilitate disulfide bond formation at lower temperatures.

-

Energy-Efficient Techniques: Microwave irradiation reduces reaction times by 40–60% compared to conventional heating.

Reactivity and Functional Transformations

Oxidation and Reduction

The disulfide bond () is redox-active, enabling reversible cleavage:

-

Reduction: LiAlH converts the disulfide to thiols ().

-

Oxidation: Strong oxidizers (e.g., ) yield sulfonic acids ().

Nucleophilic Substitution

Chlorine atoms undergo substitution with nucleophiles (e.g., amines, alkoxides):

\text{CFCl}_2\text{S-SCFCl}_2 + 2 \, \text{NH}_3 \rightarrow \text{CF(NH}_2\text{)_2\text{S-SCF(NH}_2\text{)_2} + 2 \, \text{HCl}

Applications in Research and Industry

Agrochemical Development

Fluorinated disulfides are investigated as precursors to pesticides due to their lipophilicity and resistance to metabolic degradation. For example:

-

Insecticidal Activity: Derivatives exhibit LC values < 10 ppm against Aphis gossypii (cotton aphid).

-

Environmental Safety: Low bioaccumulation potential (log ≈ 2.3) minimizes ecological risks.

Pharmaceutical Intermediates

The compound’s ability to modify drug solubility is exploited in:

-

Prodrug Design: Covalent attachment to hydrophobic APIs (Active Pharmaceutical Ingredients) enhances aqueous solubility by 3–5 fold.

-

Targeted Drug Delivery: Disulfide bonds cleave selectively in reductive environments (e.g., tumor tissues).

Material Science

Incorporation into polymers improves thermal stability:

-

Thermogravimetric Analysis (TGA): Decomposition onset at 220°C vs. 180°C for non-fluorinated analogs.

Future Directions and Challenges

Green Synthesis Initiatives

Efforts to replace chlorinated solvents with ionic liquids (e.g., [BMIM][BF]) aim to reduce waste generation by 30–50%.

Expanding Biomedical Applications

Ongoing research explores:

-

Antiviral Agents: Inhibition of viral protease activity via disulfide bond disruption.

-

Diagnostic Imaging: -labeled derivatives for PET imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume